molecular formula C21H23N3O5 B11373076 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide

Cat. No.: B11373076
M. Wt: 397.4 g/mol
InChI Key: ZNVJDACSHFRSMY-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide is a synthetic organic compound characterized by its unique structural features, including an oxadiazole ring and dimethoxyphenyl and dimethylphenoxy groups. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Dimethoxyphenyl Group:

    Formation of the Propanamide Moiety: The final step includes the coupling of the oxadiazole intermediate with 3,5-dimethylphenoxypropanoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide stands out due to its specific substitution pattern and the presence of both dimethoxyphenyl and dimethylphenoxy groups. These structural features may confer unique biological activities and chemical reactivity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide

InChI

InChI=1S/C21H23N3O5/c1-12-8-13(2)10-16(9-12)28-14(3)21(25)22-20-19(23-29-24-20)15-6-7-17(26-4)18(11-15)27-5/h6-11,14H,1-5H3,(H,22,24,25)

InChI Key

ZNVJDACSHFRSMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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